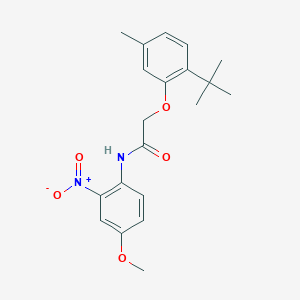
2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide, also known as BML-210, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzamide derivatives and is known to exhibit interesting biochemical and physiological effects.
科学研究应用
2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which has been shown to have therapeutic effects in various diseases such as pain, anxiety, and inflammation.
作用机制
The mechanism of action of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide involves its inhibition of FAAH. This compound binds to the active site of FAAH and prevents it from metabolizing endocannabinoids. This leads to an increase in the levels of endocannabinoids, which then activate the cannabinoid receptors in the body. The activation of these receptors leads to various physiological effects, such as pain relief, anti-inflammatory effects, and reduction in anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Studies have shown that this compound has potent analgesic effects in various animal models of pain. It has also been shown to have anti-inflammatory effects and reduce anxiety-like behavior in rodents. Additionally, this compound has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide in lab experiments is its selectivity towards FAAH. This allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. Additionally, this compound has been reported to have good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the study of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the therapeutic potential of this compound in various diseases, such as pain, inflammation, and anxiety. Another direction for future research is the investigation of the role of endocannabinoids in various physiological processes, which could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of 2-(benzylthio)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 2,3-dimethylaniline with benzyl mercaptan in the presence of a catalyst, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various scientific publications and is considered to be a reliable method for the preparation of this compound.
属性
IUPAC Name |
2-benzylsulfanyl-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-16-9-8-13-20(17(16)2)23-22(24)19-12-6-7-14-21(19)25-15-18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQXAXRVDVPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)
![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)